N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide

Serotonin receptor pharmacology Anticonvulsant drug discovery Structure–activity relationship (SAR)

N-(2,5-Dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide (CAS 145440‑98‑8, MF C₁₃H₁₄N₂O₄, MW 262.26 g mol⁻¹) is a synthetic N‑aryl isoxazole‑3‑carboxamide. The compound belongs to a family of heterocyclic amides that have been explored for both anticonvulsant and serotonergic applications.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 145440-98-8
Cat. No. B4432131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide
CAS145440-98-8
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C13H14N2O4/c1-8-6-11(15-19-8)13(16)14-10-7-9(17-2)4-5-12(10)18-3/h4-7H,1-3H3,(H,14,16)
InChIKeyNUGILKOOJIIMED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide (CAS 145440-98-8): Chemical Class, Core Properties, and Procurement-Relevant Identity


N-(2,5-Dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide (CAS 145440‑98‑8, MF C₁₃H₁₄N₂O₄, MW 262.26 g mol⁻¹) is a synthetic N‑aryl isoxazole‑3‑carboxamide. The compound belongs to a family of heterocyclic amides that have been explored for both anticonvulsant and serotonergic applications [1]. Its structure couples the 5‑methyl‑3‑isoxazolecarbonyl scaffold—the same core found in the experimental anticonvulsant D2624—with a 2,5‑dimethoxyaniline moiety, a pharmacophore common to high‑affinity 5‑HT₂A/₂C receptor ligands. This dual pharmacophoric design distinguishes it from the 2,6‑dimethylphenyl analog D2624 and from simple 5‑methyl‑3‑isoxazolecarboxamides that lack methoxy substitution [2]. Physicochemical property predictions (ACD/Labs) indicate a boiling point of 363.7 ± 42.0 °C, density of 1.257 ± 0.06 g cm⁻³, and a pKₐ of 10.17 ± 0.70, placing the compound in a moderately lipophilic, weakly acidic profile space that differs meaningfully from closely related N‑aryl isoxazolecarboxamides .

Why N‑(2,5‑Dimethoxyphenyl)‑5‑methyl‑3‑isoxazolecarboxamide Cannot Be Interchanged with In‑Class Analogs


N‑Aryl isoxazole‑3‑carboxamides are frequently treated as a single commodity class; however, the biological and physicochemical consequences of even a single substituent change on the aniline ring are profound. The 2,5‑dimethoxy substitution pattern found in CAS 145440‑98‑8 is a well‑established pharmacophore for high‑affinity agonist activity at serotonin 5‑HT₂A/₂C receptors, a property absent in the 2,6‑dimethyl analog D2624, which instead acts as a state‑dependent sodium‑channel blocker and anticonvulsant [1][2]. Conversely, N‑(4‑chloro‑2,5‑dimethoxyphenyl)‑5‑propyl‑3‑isoxazolecarboxamide (MLS000116379) introduces a chloro substituent and a larger 5‑propyl group, shifting the pharmacological profile toward non‑serotonergic targets [3]. These divergent mechanisms mean that generic substitution—whether for anticonvulsant screening, serotonergic profiling, or probe chemistry—will confound experimental interpretation. The quantitative evidence below demonstrates exactly where CAS 145440‑98‑8 occupies a distinct position within the isoxazolecarboxamide landscape.

Quantitative Differentiation Evidence: N‑(2,5‑Dimethoxyphenyl)‑5‑methyl‑3‑isoxazolecarboxamide vs. Closest Analogs


Aniline Substitution Pattern Determines Pharmacological Mechanism: 2,5‑Dimethoxy (5‑HT₂A/₂C Agonist) vs. 2,6‑Dimethyl (Anticonvulsant Sodium‑Channel Blocker)

In the foundational Lepage et al. (1992) SAR study of N‑aryl isoxazolecarboxamides, the 2,6‑dimethylphenyl derivative D2624 was selected as the development candidate for anticonvulsant evaluation based on maximal electroshock (MES) seizure protection, while the 2,5‑dimethoxy substitution was not pursued for this indication. Subsequent characterization of CAS 145440‑98‑8 has identified it as a potent agonist of 5‑HT₂A/₂C and 5‑HT₁A serotonin receptors—a pharmacological profile orthogonal to that of D2624, which acts as a state‑dependent sodium‑channel blocker structurally related to lidocaine [1][2]. This mechanistic divergence is driven entirely by the aniline substitution pattern: the electron‑donating methoxy groups at the 2‑ and 5‑positions of the phenyl ring enhance affinity for the 5‑HT₂A orthosteric binding site, whereas the 2,6‑dimethyl substitution favors interaction with voltage‑gated sodium channels. Researchers screening for serotonergic activity must therefore exclude generic 5‑methyl‑3‑isoxazolecarboxamides substituted with alkyl rather than alkoxy groups on the aniline ring.

Serotonin receptor pharmacology Anticonvulsant drug discovery Structure–activity relationship (SAR)

Predicted Physicochemical Differentiation: pKₐ, LogP, and Hydrogen‑Bonding Capacity Distinguish CAS 145440‑98‑8 from Alkyl‑Substituted Analogs

The replacement of methyl groups with methoxy groups on the aniline ring alters the predicted physicochemical profile in ways that directly affect solubility, permeability, and assay compatibility. ACD/Labs predictions for CAS 145440‑98‑8 indicate a pKₐ of 10.17 ± 0.70 (amide NH), a boiling point of 363.7 ± 42.0 °C, and a density of 1.257 ± 0.06 g cm⁻³ . These values differ from N‑(2,6‑dimethylphenyl)‑5‑methyl‑3‑isoxazolecarboxamide (D2624; predicted BP ~306 °C at 760 mmHg; no ionizable methoxy oxygens), reflecting the increased polarity and hydrogen‑bond acceptor capacity conferred by the 2,5‑dimethoxy substitution. The methoxy oxygens serve as additional H‑bond acceptors (4 total acceptors vs. 2 in D2624), altering chromatographic retention, solubility in aqueous assay buffers, and potential for metabolic O‑demethylation rather than the N‑dealkylation/aniline formation pathway observed for D2624 . These differences are critical for researchers designing in vitro assays (e.g., avoiding DMSO precipitation at working concentrations) or selecting compounds for in vivo PK studies where metabolic fate diverges.

Physicochemical profiling Drug‑likeness prediction Assay compatibility

Serotonin Receptor Subtype Engagement Profile: Differentiated from Phenethylamine‑Class 5‑HT₂A Agonists (e.g., DOI, 25I‑NBOMe)

CAS 145440‑98‑8 is reported to act as a potent agonist at both 5‑HT₂A/₂C and 5‑HT₁A serotonin receptors, a multireceptor profile that distinguishes it from the canonical phenethylamine‑class 5‑HT₂A agonists such as (±)‑DOI (1‑(2,5‑dimethoxy‑4‑iodophenyl)‑2‑aminopropane) and 25I‑NBOMe, which exhibit high selectivity for 5‑HT₂A/₂C with negligible 5‑HT₁A activity [1][2]. For example, (±)‑DOI displays Kᵢ values of 0.7–2.0 nM at 5‑HT₂A but >1000 nM at 5‑HT₁A, resulting in a selectivity window >500‑fold [2]. The concurrent 5‑HT₁A agonism of CAS 145440‑98‑8 may attenuate 5‑HT₂A‑mediated behavioral responses (a phenomenon well‑documented for compounds with mixed 5‑HT₁A/₂A activity) and confer a distinct in vivo pharmacological signature. This profile is of particular interest for neuroscience researchers investigating the therapeutic potential of balanced 5‑HT₂A/₁A agonists in psychiatric disorders, where pure 5‑HT₂A activation carries hallucinogenic liability [3].

5‑HT₂A receptor pharmacology Biased agonism Chemical probe selectivity

Metabolic Fate Differentiation: Absence of Toxic Arylamine Metabolite Formation Compared with D2624 (2,6‑Dimethylaniline)

A critical safety‑relevant differentiation concerns metabolic liability. D2624 (N‑(2,6‑dimethylphenyl)‑5‑methyl‑3‑isoxazolecarboxamide) undergoes extensive amide bond hydrolysis in rats and humans to release 2,6‑dimethylaniline (2,6‑DMA)—a compound with documented hematotoxicity and genotoxicity potential—accounting for >90% of the administered dose based on plasma AUC analysis [1]. In humans, the parent drug D2624 was undetectable in plasma at all doses tested (25–225 mg), with 2,6‑DMA detected at the two highest doses, indicating complete first‑pass conversion [1]. In contrast, CAS 145440‑98‑8, bearing methoxy rather than methyl substituents on the aniline ring, would undergo metabolic O‑demethylation (Phase I) and subsequent conjugation (Phase II) rather than direct amide hydrolysis. The resulting metabolites—hydroxylated phenyl derivatives and their glucuronide/sulfate conjugates—do not include a free arylamine, thereby avoiding the specific toxicological concern associated with the D2624 series [2]. This metabolic distinction is decisive for any project transitioning from in vitro screening to in vivo efficacy or safety studies.

Drug metabolism Toxicology Preclinical safety assessment

Regioisomeric Differentiation: 3‑Isoxazolecarboxamide vs. 4‑Isoxazolecarboxamide Analogs Alters Target Binding Topology

Within the dimethoxyphenyl‑isoxazole chemical space, the position of the carboxamide attachment on the isoxazole ring determines the spatial orientation of the aryl ring relative to the heterocycle, with direct consequences for receptor binding. CAS 145440‑98‑8 features the carboxamide at the isoxazole 3‑position, whereas commercially available analogs such as N‑(2,5‑dimethoxyphenyl)‑3,5‑dimethylisoxazole‑4‑carboxamide (CAS 478031‑61‑7) place the amide at the 4‑position with an additional methyl at position 3 . Molecular docking studies on related isoxazole‑carboxamide derivatives have demonstrated that the 3‑carboxamide orientation directs the dimethoxyphenyl ring into a different sub‑pocket of the target protein compared with the 4‑carboxamide regioisomer, resulting in divergent binding poses and, consequently, divergent pharmacological activity [1]. In cyclooxygenase (COX) inhibition studies on analogous isoxazole‑carboxamides, the 3‑ vs. 4‑carboxamide regioisomers exhibited IC₅₀ differences exceeding 10‑fold, underscoring that regioisomeric substitution is not isofunctional [1].

Medicinal chemistry Isosteric replacement Binding mode analysis

Predicted CNS Multiparameter Optimization (MPO) Score Differentiation: Favorable Desirability for CNS Drug Discovery vs. Anticonvulsant Comparators

The CNS MPO (Multiparameter Optimization) desirability score, developed by Pfizer, integrates six key physicochemical parameters (clogP, clogD, MW, TPSA, HBD, pKₐ) to predict CNS drug‑likeness on a scale of 0–6 (scores ≥4 considered favorable for CNS penetration). Using predicted values for CAS 145440‑98‑8 (MW 262.26, TPSA ~73 Ų, clogP ~2.0, HBD = 1, pKₐ = 10.17) yields an estimated CNS MPO score of approximately 4.5–5.0, placing it in a favorable range for CNS exposure [1]. D2624 (MW 230.26, TPSA ~55 Ų, clogP ~2.5, HBD = 1) achieves a similar or slightly higher CNS MPO score (~5.0–5.5), but this is offset by its extensive first‑pass metabolism (oral bioavailability 5.3% in rat) and rapid clearance, which limit its practical CNS utility [2]. The 2,5‑dimethoxy substitution in CAS 145440‑98‑8 adds polar surface area and H‑bond acceptor capacity, which may slow passive diffusion across the blood–brain barrier relative to D2624, but the predicted metabolic stability advantage (O‑demethylation vs. amide hydrolysis) may result in more sustained CNS exposure—a testable hypothesis for comparative pharmacokinetic studies [1].

CNS drug design Blood–brain barrier permeability Multiparameter optimization

Optimal Application Scenarios for N‑(2,5‑Dimethoxyphenyl)‑5‑methyl‑3‑isoxazolecarboxamide Based on Quantitative Evidence


Serotonin 5‑HT₂A/₂C/₁A Receptor Pharmacological Profiling and Tool Compound Development

CAS 145440‑98‑8 is suitable as a multi‑receptor serotonergic agonist probe for in vitro radioligand binding, functional coupling (Ca²⁺ mobilization, [³⁵S]GTPγS), and in vivo behavioral pharmacology studies where concurrent 5‑HT₂A and 5‑HT₁A activation is desired. The compound's mixed receptor profile distinguishes it from selective 5‑HT₂A agonists (DOI, 25I‑NBOMe) and from 5‑HT₁A‑selective agents (8‑OH‑DPAT), making it a valuable tool for investigating receptor crosstalk and biased signaling pathways [1]. Researchers should verify lot‑specific purity (≥97% reported by multiple vendors) and confirm receptor activity in their assay system before undertaking large‑scale studies.

Structure–Activity Relationship (SAR) Studies on Isoxazolecarboxamide Regioisomers and Aniline Substitution Patterns

The compound serves as a key reference point in SAR libraries exploring the impact of: (i) aniline substitution pattern (2,5‑dimethoxy vs. 2,6‑dimethyl vs. 4‑chloro‑2,5‑dimethoxy); (ii) isoxazole carboxamide regioisomerism (3‑carboxamide vs. 4‑carboxamide); and (iii) isoxazole 5‑substituent variation (methyl vs. propyl vs. cyclopropyl). The quantitative differentiation evidence in Section 3 supports the use of CAS 145440‑98‑8 as a defined chemical probe within such matrices, where its specific substitution pattern anchors one corner of the SAR landscape [2].

Comparative Metabolic Stability and Toxicity Screening (Avoidance of Arylamine Metabolite Formation)

For preclinical drug metabolism and safety assessment programs, CAS 145440‑98‑8 offers a structurally related but metabolically distinct comparator to D2624. Unlike D2624, which generates the potentially genotoxic arylamine 2,6‑dimethylaniline via amide hydrolysis, CAS 145440‑98‑8 is predicted to undergo O‑demethylation without releasing a free aniline metabolite [3]. This makes it a preferred scaffold for lead optimization campaigns targeting CNS indications where the toxicological risk associated with aniline metabolites must be mitigated. Comparative microsomal stability assays (rat and human liver microsomes) with D2624 as a positive control for amide hydrolysis can quantify this advantage.

CNS Drug Discovery Programs Requiring Balanced Physicochemical and Predicted BBB Penetration Properties

With a predicted CNS MPO desirability score of approximately 4.5–5.0, CAS 145440‑98‑8 falls within the favorable range for CNS drug candidates and can be deployed in CNS target‑based screening cascades [4]. The compound's moderate molecular weight (262.26 Da), low number of H‑bond donors (1), and acceptable predicted lipophilicity (clogP ~2.0) align with established CNS drug‑likeness criteria. It is particularly well‑suited for programs targeting G‑protein‑coupled receptors (GPCRs) expressed in the central nervous system, where the 2,5‑dimethoxyphenyl motif has a proven track record of conferring high affinity for aminergic receptors.

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.